molecular formula C28H26BrNO5 B12010669 (4E)-4-{[4-(benzyloxy)-2-methylphenyl](hydroxy)methylidene}-5-(3-bromophenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione

(4E)-4-{[4-(benzyloxy)-2-methylphenyl](hydroxy)methylidene}-5-(3-bromophenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione

Cat. No.: B12010669
M. Wt: 536.4 g/mol
InChI Key: UCXPQNOVRRRXOA-SHHOIMCASA-N
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Description

4-[4-(benzyloxy)-2-methylbenzoyl]-5-(3-bromophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a molecular formula of C28H26BrNO5 and a molecular weight of 536.427 g/mol . This compound is notable for its unique structure, which includes a benzyloxy group, a bromophenyl group, and a pyrrol-2-one core. It is used primarily in research settings due to its unique chemical properties.

Preparation Methods

The synthesis of 4-[4-(benzyloxy)-2-methylbenzoyl]-5-(3-bromophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

4-[4-(benzyloxy)-2-methylbenzoyl]-5-(3-bromophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one undergoes several types of chemical reactions:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

4-[4-(benzyloxy)-2-methylbenzoyl]-5-(3-bromophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(benzyloxy)-2-methylbenzoyl]-5-(3-bromophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. it is believed to interact with specific molecular targets through its benzyloxy and bromophenyl groups. These interactions may involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation .

Comparison with Similar Compounds

4-[4-(benzyloxy)-2-methylbenzoyl]-5-(3-bromophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one can be compared to other similar compounds, such as:

Properties

Molecular Formula

C28H26BrNO5

Molecular Weight

536.4 g/mol

IUPAC Name

(4E)-5-(3-bromophenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H26BrNO5/c1-18-15-22(35-17-19-7-4-3-5-8-19)11-12-23(18)26(31)24-25(20-9-6-10-21(29)16-20)30(13-14-34-2)28(33)27(24)32/h3-12,15-16,25,31H,13-14,17H2,1-2H3/b26-24+

InChI Key

UCXPQNOVRRRXOA-SHHOIMCASA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCOC)C4=CC(=CC=C4)Br)/O

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCOC)C4=CC(=CC=C4)Br)O

Origin of Product

United States

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